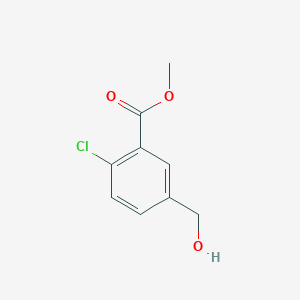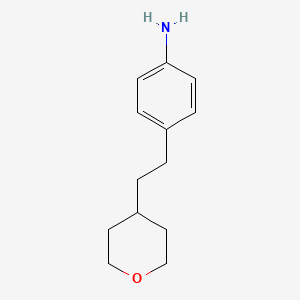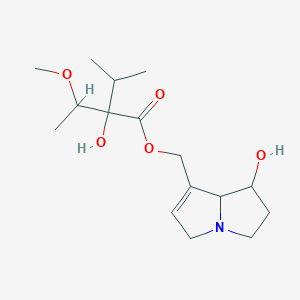
Homoalanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoalanosine is a naturally occurring amino acid derivative with significant herbicidal activity. It was isolated from the culture filtrate of the bacterium Streptomyces galilaeus. The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid . This compound has shown high effectiveness against weeds such as common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of homoalanosine involves the nitrosation of amino acid derivatives. The specific synthetic route and reaction conditions for this compound are not extensively documented in the literature. general methods for the preparation of similar amino acid derivatives typically involve the use of nitrosating agents under controlled conditions to introduce the nitroso group .
Industrial Production Methods
Given its biological origin, large-scale production may involve fermentation processes using Streptomyces galilaeus cultures, followed by extraction and purification of the compound from the culture filtrate .
Analyse Des Réactions Chimiques
Types of Reactions
Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and hydroxy groups in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal activity and potential use in crop protection.
Medicine: Explored for its potential antimicrobial properties.
Mécanisme D'action
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The exact molecular targets and pathways involved are not fully elucidated. its systemic herbicidal activity suggests that it interferes with essential biochemical pathways in plants .
Comparaison Avec Des Composés Similaires
Homoalanosine can be compared with other similar amino acid derivatives, such as:
Alanosine: An amino acid analogue with antineoplastic activities.
Phosalacine: A herbicidal antibiotic containing phosphinothricin, with a different mode of action.
This compound is unique due to its specific nitrosohydroxyaminobutyric acid structure and its high herbicidal activity at low concentrations .
Propriétés
Numéro CAS |
17111-47-6 |
|---|---|
Formule moléculaire |
C4H9N3O4 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
Clé InChI |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
SMILES isomérique |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
SMILES canonique |
C(C[N+](=NO)[O-])C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



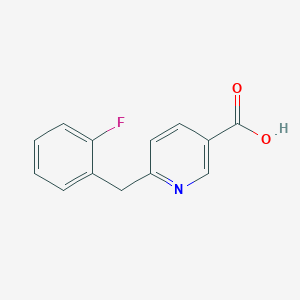


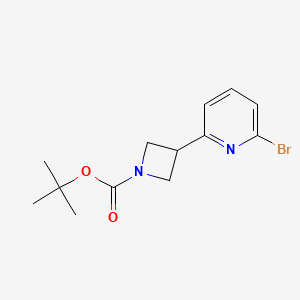


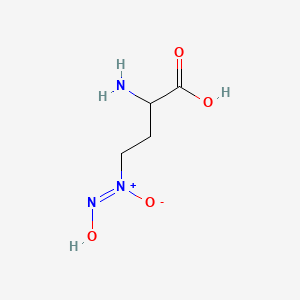


![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
